Shuterol

描述

1.1 Chemical Structure and Properties Shuterol, chemically identified as albuterol sulfate (C₁₃H₂₁NO₃·H₂SO₄), is a selective β₂-adrenergic receptor agonist used primarily for bronchodilation in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Its structure comprises a benzene ring substituted with hydroxyl and hydroxymethyl groups, linked to a tert-butylamino-ethanol side chain. The racemic mixture contains equal parts (R)- and (S)-enantiomers, though only the (R)-enantiomer is pharmacologically active .

1.2 Pharmacological Profile

this compound binds to β₂-adrenergic receptors in bronchial smooth muscle, activating adenylate cyclase and increasing cyclic AMP (cAMP) levels. This results in smooth muscle relaxation, reduced airway resistance, and improved airflow. Its pharmacokinetic profile includes rapid absorption (onset within 15 minutes), a half-life of 4–6 hours, and hepatic metabolism via glucuronidation and sulfation, with renal excretion as the primary elimination route .

1.3 Clinical Applications

this compound is administered via inhalation (metered-dose or dry powder inhalers) for acute relief of bronchospasm. It is also used prophylactically to prevent exercise-induced asthma .

属性

CAS 编号 |

105377-76-2 |

|---|---|

分子式 |

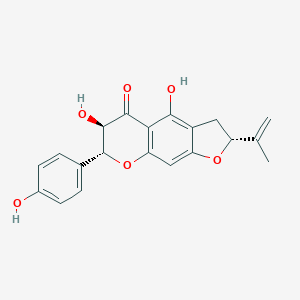

C20H18O6 |

分子量 |

354.4 g/mol |

IUPAC 名称 |

(2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3/t13-,19+,20-/m1/s1 |

InChI 键 |

SSLFFCGTMHUDHS-CAYVGHNUSA-N |

SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

手性 SMILES |

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |

规范 SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight | Enantiomeric Form | Bioavailability | Half-Life (h) |

|---|---|---|---|---|---|

| This compound (Albuterol) | C₁₃H₂₁NO₃·H₂SO₄ | 576.70 | Racemic (R/S) | 26–44% | 4–6 |

| Levalbuterol | C₁₃H₂₁NO₃·HCl | 275.77 | (R)-enantiomer | 30–50% | 3–4 |

| Albuterol Related Comp. A | C₁₃H₂₁NO₂·0.5H₂SO₄ | 272.35 | N/A (Impurity) | Non-active | N/A |

Related Impurities and Inactive Metabolites

Other metabolites, like 5-Hydroxy Salbutamol (M.W. 255.31), are pharmacologically inert and excreted renally .

Pharmacodynamic and Efficacy Profiles

- This compound vs. Levalbuterol :

- Both compounds exhibit similar bronchodilatory efficacy, but levalbuterol’s enantiomeric purity reduces adverse effects by 50% in clinical studies (e.g., heart rate increase: 8.1 bpm vs. 16.3 bpm for racemic albuterol) .

- This compound’s racemic mixture may induce β₁-mediated cardiac effects due to (S)-enantiomer interference with cAMP clearance .

Table 2: Adverse Effect Incidence

| Effect | This compound (Racemic) | Levalbuterol (R-form) |

|---|---|---|

| Tachycardia | 20–30% | 10–15% |

| Tremors | 15–20% | 5–10% |

| Hypokalemia | 5–8% | 2–4% |

Functional Analogues: Terbutaline and Formoterol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。